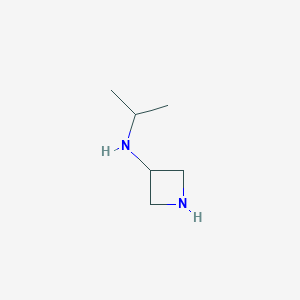
Tert-butyl (2-methylhex-5-en-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(2-methylhex-5-en-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a 2-methylhex-5-en-2-yl group. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-methylhex-5-en-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkylating agent. One common method involves the use of Boc anhydride and ethanol, followed by the addition of aqueous ammonia. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods: In industrial settings, the production of tert-butyl N-(2-methylhex-5-en-2-yl)carbamate may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-(2-methylhex-5-en-2-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the removal of the carbamate group.
Substitution: Substituted carbamates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-(2-methylhex-5-en-2-yl)carbamate is used as a building block in organic synthesis. It is employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a protective group for amines in peptide synthesis.
Industry: In industrial applications, tert-butyl N-(2-methylhex-5-en-2-yl)carbamate is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Wirkmechanismus
The mechanism of action of tert-butyl N-(2-methylhex-5-en-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is crucial in its role as a protective group in peptide synthesis and as a potential drug candidate .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: A simpler carbamate with similar protective group properties.
tert-Butyl-N-methylcarbamate: Another carbamate with a methyl group instead of the 2-methylhex-5-en-2-yl group.
Benzyl carbamate: A related compound with a benzyl group instead of the tert-butyl group.
Uniqueness: tert-Butyl N-(2-methylhex-5-en-2-yl)carbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to other carbamates. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C12H23NO2 |
|---|---|
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
tert-butyl N-(2-methylhex-5-en-2-yl)carbamate |
InChI |
InChI=1S/C12H23NO2/c1-7-8-9-12(5,6)13-10(14)15-11(2,3)4/h7H,1,8-9H2,2-6H3,(H,13,14) |
InChI-Schlüssel |
XZBQZBFTVWBPJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C)(C)CCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13497721.png)

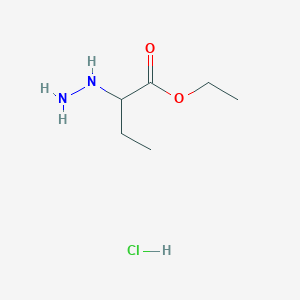
![2-[3-(Benzyloxy)azetidin-1-yl]acetic acid](/img/structure/B13497741.png)

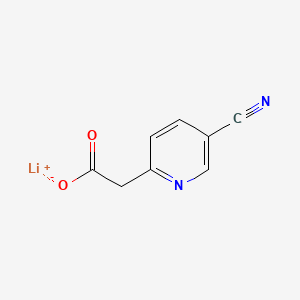
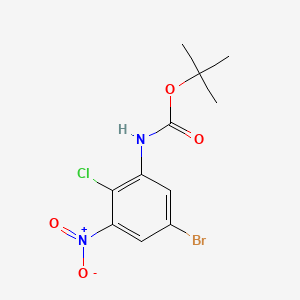
![1-[3-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B13497768.png)
![tert-butyl N-({2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl)carbamate](/img/structure/B13497773.png)
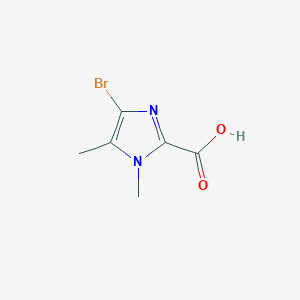
![2-[Ethyl(nitroso)amino]ethyl 3-(naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoate](/img/structure/B13497775.png)
![1-Phenoxy-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13497776.png)
![2,5-Bis[2-(3-ethyl-2,3-dihydrobenzothiazole-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13497784.png)
